isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS No.: 445382-14-9
Cat. No.: VC21482452
Molecular Formula: C19H19F2NO4
Molecular Weight: 363.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445382-14-9 |
|---|---|
| Molecular Formula | C19H19F2NO4 |
| Molecular Weight | 363.4g/mol |
| IUPAC Name | propan-2-yl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
| Standard InChI | InChI=1S/C19H19F2NO4/c1-9(2)25-19(24)17-15(10-6-7-11(20)12(21)8-10)16-13(23)4-3-5-14(16)26-18(17)22/h6-9,15H,3-5,22H2,1-2H3 |
| Standard InChI Key | LVOBSZDVQIDTCD-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N |
| Canonical SMILES | CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is identified by the CAS number 445382-14-9. The compound has a molecular formula of C₁₉H₁₉F₂NO₄ and a molecular weight of 363.4 g/mol. The IUPAC name is propan-2-yl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate, which systematically describes its structural elements. These identifiers provide essential reference points for researchers working with this compound in various chemical databases and literature.
The compound's molecular structure can be represented using several standard notations, including the InChI string (InChI=1S/C19H19F2NO4/c1-9(2)25-19(24)17-15(10-6-7-11(20)12(21)8-10)16-13(23)4-3-5-14(16)26-18(17)22/h6-9,15H,3-5,22H2,1-2H3) and the InChIKey (LVOBSZDVQIDTCD-UHFFFAOYSA-N), which serve as unique identifiers in chemical databases. Additionally, the SMILES notation (CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N) provides a linear text representation of the molecule's structure.
Structural Components
The molecule consists of several key structural components that define its chemical identity and potential biological activity. The core structure is a tetrahydrochromene ring system, which features a heterocyclic oxygen-containing ring fused to a cyclohexanone ring. This structural arrangement is common in many natural products and pharmaceutically relevant compounds.
The defining structural features include:
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A tetrahydrochromene core with a 5-oxo group
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A 2-amino substituent that contributes to hydrogen bonding capabilities
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A 3-carboxylate group with an isopropyl ester
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A 4-(3,4-difluorophenyl) substituent that introduces halogen functionality
These structural elements collectively contribute to the compound's physical, chemical, and potential biological properties. The amino group, for instance, can participate in hydrogen bonding interactions as a hydrogen donor, while the carboxylate group can act as a hydrogen acceptor. The difluorophenyl group introduces lipophilicity and potential interactions with hydrophobic binding pockets in biological targets.
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Molecular Weight | 363.4 g/mol |
| Color | Typically off-white to yellow (based on similar compounds) |
| Solubility | Likely soluble in organic solvents (DMSO, chloroform, methanol); poor water solubility |
Chemical Properties and Reactivity
The chemical reactivity of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is largely determined by its functional groups. The primary amino group at the 2-position is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The isopropyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The keto group at the 5-position can participate in nucleophilic addition reactions and could potentially be reduced to a hydroxyl group.
The 3,4-difluorophenyl substituent introduces electron-withdrawing effects that influence the electron distribution within the molecule. Fluorine substitution is known to enhance metabolic stability in drug-like molecules by preventing oxidative metabolism at the substituted positions. This feature may contribute to improved pharmacokinetic properties if the compound were to be developed for therapeutic applications.
Based on structural similarities with related compounds, it is expected that this molecule might exhibit enamine-keto tautomerism, which could influence its reactivity and binding properties in biological systems . The presence of intramolecular hydrogen bonding, similar to what has been observed in related structures, may also stabilize certain conformations of the molecule .
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of chromene derivatives similar to our target compound generally requires careful control of reaction conditions. Temperature, solvent choice, and catalyst selection all play critical roles in determining reaction efficiency and product purity. Based on synthetic methods for similar compounds, the following conditions might be appropriate:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol or methanol |
| Temperature | Reflux (78-80°C for ethanol) |
| Catalyst | Basic catalysts (piperidine, ammonium acetate) |
| Reaction Time | 4-12 hours |
| Purification | Recrystallization or column chromatography |
The purification of the final product typically involves recrystallization from appropriate solvents or column chromatography on silica gel. The synthesis may require optimization of reaction conditions to maximize yield and purity, especially given the presence of the difluorophenyl moiety, which introduces electronic effects that could influence reaction kinetics.
The crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, which shares several structural features with our target compound, has been determined in a triclinic crystal system with specific unit cell parameters . This provides a reference point for predicting the possible crystal packing of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Hydrogen Bonding and Molecular Interactions
Future Research Directions
Biological Activity Evaluation
Further studies are needed to explore the biological activity and potential applications of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Experimental validation of its interactions with biological targets would enhance understanding of its potential uses in medicinal chemistry. Specific areas of investigation might include:
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Screening against various enzyme targets associated with disease states
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Evaluation of anti-inflammatory, anticancer, or antimicrobial activities
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Assessment of structure-activity relationships through systematic modification of key functional groups
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Investigation of binding modes through computational docking studies and experimental binding assays
Synthetic Methodology Development
The development of improved synthetic methodologies for isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and related compounds represents another important research direction. This might include:
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Exploration of greener synthetic approaches using environmentally friendly solvents and catalysts
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Development of regioselective methods for functionalizing specific positions of the chromene scaffold
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Investigation of asymmetric synthetic routes to obtain optically pure compounds
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Scale-up studies to enable the production of larger quantities for extensive biological testing
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